5-Amino-4-(1,3-benzothiazol-2-YL)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-4-(1,3-benzothiazol-2-yl)-1-cyclooctyl-2,3-dihydro-1H-pyrrol-3-one: is a chemical compound with the following IUPAC name: 5-amino-4-(1,3-benzothiazol-2-yl)-1-propyl-1,2-dihydro-3H-pyrrol-3-one . Its molecular formula is C14H15N3OS , and it has a molecular weight of 273.36 g/mol. The compound’s structure includes a benzothiazole ring and a cyclooctyl moiety.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented in the literature. it can be prepared through various synthetic strategies involving cyclization reactions and functional group transformations. Researchers often explore multistep syntheses to access this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol derivative.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity. Detailed experimental studies are needed to elucidate the major products.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a scaffold for drug discovery.
Biological Studies: Investigating its interactions with biological targets.
Pharmacology: Assessing its potential as a therapeutic agent.
Materials Science:
Mechanism of Action
The exact mechanism of action remains an area of active research. It likely involves interactions with specific molecular targets, potentially affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-cyclooctyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H23N3OS/c20-18-17(19-21-14-10-6-7-11-16(14)24-19)15(23)12-22(18)13-8-4-2-1-3-5-9-13/h6-7,10-11,13,20,23H,1-5,8-9,12H2 |
InChI Key |
HELTUPRLEHZAHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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